Pinacol Ester vs. MIDA Ester: Radiochemical Yield Advantage in ¹¹C‑Methylation Model
In a comparative study using the model substrate 1‑[¹¹C]methylnaphthalene, pinacol boronic esters yielded approximately 50% radiochemical yield (RCY), whereas the corresponding MIDA (N‑methylimidodiacetic acid) boronic ester gave less than 4% RCY under identical conditions [1]. Although the specific pinacol ester used in the study was naphthalene‑1‑boronic acid pinacol ester, not the 1‑methylnaphthalen‑2‑yl derivative, the class‑level performance advantage of pinacol esters over MIDA esters is clearly documented.
| Evidence Dimension | Radiochemical yield (RCY) in Suzuki-type ¹¹C‑methylation |
|---|---|
| Target Compound Data | Pinacol ester class: ~50% RCY |
| Comparator Or Baseline | MIDA ester class: <4% RCY |
| Quantified Difference | >12‑fold higher yield for pinacol esters |
| Conditions | Suzuki‑type coupling with [¹¹C]CH₃I, Pd²(dba)₃ catalyst, DMF/water or THF/water |
Why This Matters
This class‑level evidence indicates that pinacol ester derivatives of naphthylboronic acids are far more efficient coupling partners than MIDA esters in radiochemical synthesis, a critical parameter for PET tracer production where 4,4,5,5‑tetramethyl‑2‑(1‑methylnaphthalen‑2‑yl)‑1,3,2‑dioxaborolane may serve as a precursor.
- [1] Rokka, J., Nordeman, P., Roslin, S., Eriksson, J. (2021). A comparative study on Suzuki-type ¹¹C-methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals, 64(10-11), 413-422. View Source
